molecular formula C22H30N2O B5277290 [4-(1-ADAMANTYL)PIPERAZINO](2-METHYLPHENYL)METHANONE

[4-(1-ADAMANTYL)PIPERAZINO](2-METHYLPHENYL)METHANONE

Cat. No.: B5277290
M. Wt: 338.5 g/mol
InChI Key: PJLSROGORFYARE-UHFFFAOYSA-N
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Description

4-(1-ADAMANTYL)PIPERAZINOMETHANONE: is a complex organic compound characterized by its unique adamantyl and piperazino groups attached to a methanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-ADAMANTYL)PIPERAZINOMETHANONE typically involves multiple steps, starting with the preparation of the adamantyl and piperazino precursors. These precursors are then subjected to a series of reactions, including alkylation and condensation, under controlled conditions to form the final compound. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the synthesis efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity 4-(1-ADAMANTYL)PIPERAZINOMETHANONE suitable for various applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur, particularly involving the piperazino group, where nucleophiles or electrophiles replace specific atoms or groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of substituted products depending on the nature of the substituent.

Scientific Research Applications

Chemistry: In chemistry, 4-(1-ADAMANTYL)PIPERAZINOMETHANONE is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound may be used to study its interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features allow it to serve as a probe for investigating biological pathways and molecular interactions.

Medicine: In medicine, 4-(1-ADAMANTYL)PIPERAZINOMETHANONE has potential applications as a pharmaceutical intermediate. Its unique chemical properties may contribute to the development of new drugs with specific therapeutic targets.

Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of specialty chemicals and catalysts.

Mechanism of Action

The mechanism of action of 4-(1-ADAMANTYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides structural rigidity, while the piperazino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Properties

IUPAC Name

[4-(1-adamantyl)piperazin-1-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O/c1-16-4-2-3-5-20(16)21(25)23-6-8-24(9-7-23)22-13-17-10-18(14-22)12-19(11-17)15-22/h2-5,17-19H,6-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLSROGORFYARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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